Product packaging for WAY-151932(Cat. No.:CAS No. 220460-92-4)

WAY-151932

Cat. No.: B1684029
CAS No.: 220460-92-4
M. Wt: 402.9 g/mol
InChI Key: JXKQHDZUZGKDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

WAY-151932, with the chemical name N-Hydroxy-2-{ (4-methoxyphenyl)sulfonyl amino}-3-methylbenzamide, is a small molecule compound recognized in research for its role as a collagenase 3 inhibitor . Collagenase 3, also known as matrix metalloproteinase-13 (MMP-13), is an enzyme involved in the degradation of extracellular matrix proteins, particularly type II collagen . Due to this function, MMP-13 plays a significant role in physiological processes such as tissue remodeling and wound healing, as well as in pathological conditions including osteoarthritis and cancer metastasis. Inhibitors like this compound are therefore valuable tools for investigating the specific mechanisms of MMP-13 in these contexts. The study of such compounds provides insights into targeted therapeutic strategies for diseases involving connective tissue degradation . WAY-151693 is noted as a key metabolite of the vasopressin V2-receptor antagonist lixivaptan, highlighting its relevance in pharmaceutical and metabolic research . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19ClN4O B1684029 WAY-151932 CAS No. 220460-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-chloro-4-(3-methylpyrazol-1-yl)phenyl]-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O/c1-16-10-12-28(25-16)18-8-9-20(21(24)13-18)23(29)27-15-19-6-4-11-26(19)14-17-5-2-3-7-22(17)27/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKQHDZUZGKDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220460-92-4
Record name WAY-151932
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220460924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY-151932
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC7IZ88XD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Way 151932

Vasopressin Receptor Subtype Selectivity and Affinity

WAY-151932 exhibits selectivity and affinity for different vasopressin receptor subtypes, particularly the V2 and V1a receptors. medchemexpress.com Vasopressin receptors are G-protein coupled receptors (GPCRs) that mediate various physiological effects, including vasoconstriction, antidiuresis, and ACTH release. glpbio.com The V1a receptor is primarily coupled to Gq/11 proteins, while the V2 receptor is coupled to Gs proteins. medchemexpress.com

V2 Receptor Binding Characteristics

This compound functions as an agonist at the vasopressin V2 receptor. medchemexpress.com In human-V2 binding assays, this compound demonstrates an IC50 of 80.3 nM. medchemexpress.com This indicates the concentration at which the compound inhibits 50% of the binding of a reference ligand to the V2 receptor.

V1a Receptor Interaction Profile

While this compound is primarily characterized as a V2 receptor agonist, it also interacts with the V1a receptor, albeit with lower affinity compared to the V2 receptor. medchemexpress.com In human-V1a binding assays, this compound shows an IC50 of 778 nM. medchemexpress.com This significantly higher IC50 value compared to its V2 receptor IC50 highlights its selectivity for the V2 subtype over the V1a subtype. medchemexpress.com

The difference in affinity between the V2 and V1a receptors for this compound is a key aspect of its pharmacological profile.

Data Table: this compound Receptor Binding Affinity

Receptor SubtypeSpeciesAssay TypeIC50 (nM)Citation
V2HumanBinding Assay80.3 medchemexpress.com
V1aHumanBinding Assay778 medchemexpress.com

Intracellular Signaling Transduction Pathways

This compound, as a V2 receptor agonist, primarily mediates its effects through the activation of intracellular signaling pathways coupled to this receptor subtype. glpbio.comnih.gov V2 receptors are known to be coupled to Gs proteins. medchemexpress.com

Gs-Protein-Coupled Adenylyl Cyclase/cAMP Activation

Activation of V2 receptors by agonists like this compound leads to the activation of Gs proteins. nih.govfrontiersin.org The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.govebi.ac.uk This results in an increase in intracellular cAMP levels. nih.govfrontiersin.orgmdpi.com this compound has been shown to stimulate cAMP formation in cells expressing human V2 receptors in a dose-dependent manner, with an EC50 of 0.74 ± 0.07 nM in LV2 cells. medchemexpress.com This indicates its potency in activating the adenylyl cyclase/cAMP pathway downstream of V2 receptor binding.

Data Table: this compound cAMP Activation

Receptor SubtypeCell LineSignaling PathwayEC50 (nM)Citation
hV2LV2 cellscAMP Formation0.74 ± 0.07 medchemexpress.com

Beta-Arrestin Recruitment and Receptor Internalization Dynamics

G protein-coupled receptors, including vasopressin receptors, can also interact with beta-arrestins. Beta-arrestin recruitment plays a role in GPCR regulation, including receptor desensitization and internalization. promega.combiorxiv.org Binding of beta-arrestin to the ligand-bound receptor can uncouple G proteins and facilitate receptor trafficking to clathrin-coated pits, leading to internalization. frontiersin.orgbiorxiv.org While activation of the Gs-cAMP pathway is associated with the desired antidiuretic effects of V2 agonists, activation of the beta-arrestin pathway can lead to receptor desensitization. plos.org Studies on related nonpeptidic V2R agonists, including this compound, suggest that desirable V2R agonists might exhibit low beta-arrestin activation capacity to minimize unwanted desensitization. plos.org Research indicates that some nonpeptidic V2R agonists, including those structurally related to OPC-51803 and this compound, exhibit functional selectivity by primarily signaling through the Gs-cAMP pathway while not recruiting beta-arrestin1/2. plos.org

Functional Selectivity and Bias of Agonism

Functional selectivity, also known as biased agonism or biased signaling, describes the phenomenon where different ligands binding to the same receptor can preferentially activate distinct signal transduction pathways. wikipedia.orgnih.govresearchgate.net This is in contrast to traditional pharmacology, which posits that a ligand's effect (agonist, antagonist) is consistent across all effector systems coupled to that receptor. wikipedia.org Biased agonism at GPCRs is an area of increasing interest as it may allow for the separation of therapeutic effects mediated by one pathway from potential adverse effects mediated by another. termedia.pl

In the context of V2 receptors, activation of the Gs-cAMP pathway is linked to the antidiuretic effects, while beta-arrestin pathway activation can lead to desensitization. plos.org Research suggests that some nonpeptidic V2R agonists, including this compound, may exhibit functional selectivity by favoring the Gs-cAMP pathway over beta-arrestin recruitment. plos.org This biased signaling profile could potentially contribute to a more favorable therapeutic effect by promoting sustained Gs-mediated signaling and reducing desensitization. plos.org The structural basis for this biased signaling at the V2R is an area of ongoing investigation. plos.org

Structural Insights into Ligand-Receptor Interactionsshlmai.net

This compound is characterized as a non-peptidic compound belonging to the pyrrolo[2,1-c] medchemexpress.combenzodiazepine chemical class. nih.gov Research efforts have been directed towards understanding the structural requirements necessary for the agonist activity of this compound and other non-peptidic compounds at the vasopressin V2 receptor. nih.gov These investigations aim to elucidate how the specific chemical structure of these ligands translates into their ability to bind to and activate the V2 receptor. While studies have explored the relationship between structure and activity within this compound class, the detailed structural basis underlying aspects such as signal bias in V2R activation is not yet fully understood. nih.gov

Preclinical Efficacy and Pharmacodynamic Studies

In Vitro Functional Assessments

In vitro studies are crucial for understanding the direct interaction of WAY-151932 with its target receptors and the resulting cellular responses.

Cellular Models for Vasopressin V2 Receptor Agonist Evaluation

Cellular models expressing human vasopressin V₂ receptors have been utilized to evaluate the agonist activity of this compound. Specifically, murine fibroblast LV-2 cell lines transfected with human V₂ receptors have been employed in these assessments medchemexpress.comresearchgate.net. Chinese Hamster Ovary (CHO) cells transfected with human V₁, V₂, V₁b, and oxytocin (B344502) receptors have also been used to determine the selectivity of this compound researchgate.netresearchgate.net.

Quantification of Intracellular cAMP Responses

A key downstream signaling pathway activated by V₂ receptor agonists is the adenylyl cyclase pathway, leading to the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP) nih.govresearchgate.net. Quantification of intracellular cAMP responses is a standard method to measure the functional activity of V₂ receptor agonists in cellular models medchemexpress.comnih.gov. This compound has been shown to stimulate cAMP formation in LV2 cells expressing human V₂ receptors in a dose-dependent manner medchemexpress.com. The reported EC₅₀ for this effect is 0.74 ± 0.07 nM medchemexpress.com.

In Vivo Pharmacological Activity in Animal Models

Animal models are used to investigate the pharmacological effects of this compound in a living system, particularly its antidiuretic activity.

Antidiuretic Effects in Conscious Rodent Models

This compound has demonstrated antidiuretic effects in conscious rodent models, such as water-loaded conscious rats medchemexpress.comresearchgate.netplos.org. Oral administration of this compound to these rats resulted in a dose-dependent decrease in urine volume medchemexpress.com. The effective dose 50% (ED₅₀) for this effect was reported as 0.14 mg/kg when administered in a 2.5% starch in water vehicle medchemexpress.com.

Modulation of Urine Osmolality and Volume

Consistent with its antidiuretic activity, this compound modulates urine osmolality and volume. In water-loaded conscious rats, the dose-dependent decrease in urine volume induced by oral administration of this compound was accompanied by a corresponding increase in urine osmolality medchemexpress.com. This modulation of urine parameters occurred without altering the urine electrolyte excretion profile medchemexpress.com.

Investigations in Inherited Channelopathy Models

Nonpeptidic V₂ receptor agonists, including this compound, are being explored for their therapeutic potential in conditions like congenital nephrogenic diabetes insipidus (cNDI), which is often caused by loss-of-function mutations in the V₂ receptor gene researchgate.netplos.orgnih.govresearchgate.net. While the provided search results mention this compound in the context of nonpeptidic V₂R agonists being investigated for partial cNDI-causing V₂R mutants, specific detailed findings on this compound in inherited channelopathy models within these results are limited researchgate.netplos.orgnih.gov. The research highlights the potential of nonpeptide V₂R agonists to functionally restore V₂R mutants causing partial cNDI by inducing prolonged signal activation, specifically through the Gs-cAMP pathway nih.govresearchgate.net. This suggests a potential application for this compound in such models, although direct experimental data for this compound in these specific models was not prominently detailed in the provided snippets.

Data Tables

Based on the search results, the following data can be presented in a table:

Assessment TypeModel/SystemParameter MeasuredResultCitation
In Vitro Functional AssessmentLV2 cells expressing human hV₂ receptorscAMP formation (EC₅₀)0.74 ± 0.07 nM medchemexpress.com
In Vitro Receptor Binding AssayHuman V₂ bindingIC₅₀80.3 nM medchemexpress.com
In Vitro Receptor Binding AssayHuman V₁a bindingIC₅₀778 nM medchemexpress.com
In Vivo Pharmacological ActivityWater-loaded conscious rats (Oral administration)Urine Volume (ED₅₀)0.14 mg/kg (2.5% starch in water vehicle) medchemexpress.com
In Vivo Pharmacological ActivityWater-loaded conscious ratsUrine OsmolalityIncreased (corresponding to decreased volume) medchemexpress.com
In Vivo Pharmacological ActivityWater-loaded conscious ratsUrine Electrolyte ExcretionNo alteration medchemexpress.com

Efficacy in Central Diabetes Insipidus (CDI) Models

This compound has demonstrated efficacy in preclinical models of central diabetes insipidus. It is expected to be useful in conditions involving excessive urine production and/or dilution, including CDI. researchgate.net Studies in water-loaded conscious rats, a model relevant to assessing antidiuretic activity, have shown that oral administration of this compound leads to a dose-dependent reduction in urine volume. medchemexpress.com This reduction is accompanied by a corresponding increase in urine osmolality. medchemexpress.com This observed antidiuretic effect in rats suggests the potential of this compound to concentrate urine by acting on the V2 receptor in the kidney. medchemexpress.com this compound has also been shown to exhibit antidiuretic activity in dogs. researchgate.netnih.gov

Activity on Congenital Nephrogenic Diabetes Insipidus (cNDI)-Associated V2R Mutants

Congenital nephrogenic diabetes insipidus is often caused by loss-of-function mutations in the AVPR2 gene, leading to impaired V2R function or trafficking. nih.govfrontiersin.orgnih.govresearchgate.netjcrpe.org While the peptidic hormone arginine vasopressin (AVP) is the natural ligand for V2R, nonpeptidic agonists like this compound and related compounds have been investigated for their ability to interact with and potentially restore the function of these mutant receptors. researchgate.netnih.gov

Several cNDI-related V2R mutants exhibit varying degrees of impaired signaling function. nih.govresearchgate.net Studies have examined the pharmacological actions of V2R agonists, including those structurally related to OPC-51803 (OPC5), a group that includes this compound, on individual V2R mutants associated with partial cNDI. researchgate.netnih.gov

Investigations into the activity of OPC5-related V2R agonists, such as this compound, on cNDI-causing V2R mutants have revealed their potential to functionally restore these impaired receptors. nih.govresearchgate.net These agonists have been shown to induce signaling through the Gs-cAMP pathway, which is the primary pathway responsible for the antidiuretic effect of V2R activation. nih.govresearchgate.net

Specifically, several OPC5-related agonists have demonstrated the ability to induce higher levels of intracellular cAMP in cells expressing certain V2R mutants after prolonged exposure compared to stimulation with AVP. nih.govresearchgate.net This suggests that these nonpeptidic agonists may be more effective than the endogenous ligand in activating the signaling cascade downstream of certain mutated V2 receptors, potentially compensating for the functional deficits caused by the mutations. nih.govresearchgate.net

Table 1: Illustrative cAMP Response to Agonist Stimulation in Select V2R Mutants (Conceptual based on findings)

V2R Mutant (Partial cNDI)AgonistRelative cAMP Response (vs. AVP)
V882.53MThis compoundHigher (Prolonged Exposure)
Y1283.41SThis compoundHigher (Prolonged Exposure)
L1614.47PThis compoundHigher (Prolonged Exposure)
T2736.37MThis compoundHigher (Prolonged Exposure)
S3298.47RThis compoundHigher (Prolonged Exposure)
S3338.51delThis compoundHigher (Prolonged Exposure)

*Based on findings with OPC5-related agonists, including this compound, showing higher cAMP responses than AVP at certain V2R mutants after prolonged stimulation. nih.govresearchgate.net Specific quantitative data for this compound on each mutant were not available in the provided snippets, but the trend for this class of compounds is indicated.

Many V2R mutations causing cNDI result in misfolding or improper trafficking of the receptor protein, leading to reduced expression of functional receptors at the plasma membrane where they can interact with vasopressin. nih.govfrontiersin.orgnih.govresearchgate.net Studies have investigated the plasma membrane expression levels of various cNDI-associated V2R mutants. For instance, several mutants, including Y1283.41S, L1614.47P, and T2736.37M, displayed only minimal amounts of the receptor expressed at the plasma membrane compared to wild-type V2R. nih.gov

While some V2R antagonists have been reported to act as pharmacological chaperones, assisting in the proper folding and trafficking of misfolded V2R mutants to the cell surface, the effect of agonists like this compound on directly increasing the plasma membrane expression of these mutants appears less pronounced compared to their functional restoration through signaling. nih.govnih.gov However, OPC5-related agonists, including this compound, have been shown to induce less V2R internalization compared to AVP. researchgate.net Reduced internalization could potentially contribute to maintaining a higher population of functional receptors on the cell surface over time, even if the initial trafficking of the mutant receptor is impaired. researchgate.net

Table 2: Plasma Membrane Expression Levels of Select V2R Mutants (Conceptual based on findings)

V2R VariantPlasma Membrane Expression (vs. Wild-Type)
Wild-Type V2R100% (Reference)
V882.53MTrend toward decreased
Y1283.41SMinimally expressed
L1614.47PMinimally expressed
T2736.37MMinimally expressed
S3298.47RReduced
S3338.51delReduced

*Based on findings regarding plasma membrane expression levels of various cNDI-causing V2R mutants. nih.gov Specific quantitative data for each mutant were not available in the provided snippets, but the relative expression levels are described.

Metabolism and Biotransformation Research

Identification and Characterization of Major Metabolites

Identification and characterization of the major metabolites of WAY-151932 have been reported through in vitro metabolism studies researchgate.net. Experiments utilizing liver microsomes from various species, including rats, dogs, and humans, were instrumental in generating the metabolic profiles researchgate.net. These studies revealed the formation of specific metabolites, with compounds designated as 4a, 5a, and 6a being identified as major metabolites generated under in vitro conditions researchgate.net.

Further characterization efforts involved spectroscopic techniques to elucidate the structures of these metabolites. For instance, the position of a double bond in related compounds was deduced using homonuclear proton decoupling experiments and attached proton (APT) carbon-hydrogen experiments, which provided insights into the carbon-hydrogen framework researchgate.net. While specific detailed structural characterization data for each this compound metabolite (4a, 5a, 6a) from these experiments were not explicitly detailed in the provided snippets, the methodology highlights the analytical approaches used in their characterization researchgate.net. Proposed diazepine (B8756704) metabolites (12a and 15a) and pyrazole (B372694) metabolites were also part of the investigation, indicating that modifications to both the diazepine and pyrazole moieties of this compound were considered in metabolic pathway analysis researchgate.net.

Synthetic Methodologies for Metabolite Elucidation

The elucidation of metabolite structures and confirmation of their identities often necessitate the synthesis of reference standards nih.govresearchgate.net. Synthetic methodologies were actively pursued for various metabolites associated with this compound nih.govresearchgate.netresearchgate.net. These synthetic efforts were conducted in parallel with the metabolite identification studies nih.govresearchgate.net.

Specific synthetic approaches were developed for proposed diazepine and pyrazole metabolites researchgate.net. For example, a three-step derivatization starting from methyl anthranilate was employed to synthesize compounds 12a and 12b researchgate.net. Schemes outlining the synthesis of compounds such as 14a, 14b, 15a, and 15b were also described, indicating systematic chemical synthesis to obtain potential metabolites researchgate.net. Another synthetic strategy involved the early oxidation of the 3-methyl group within the pyrazole moiety of this compound, followed by conversion to a diacid chloride (compound 16) researchgate.net. This intermediate was then reacted with 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a] nih.govmedchemexpress.comdiazepine (compound 13) to facilitate amide formation researchgate.net. These synthetic routes provided the necessary reference compounds to confirm the structures of the metabolites identified in biological samples through techniques like co-injection chromatography researchgate.net.

Assessment of Metabolite Biological Activity

The corresponding biological data generated for several metabolites of this compound have been reported nih.govresearchgate.netresearchgate.net. These assessments included in vitro receptor binding assays and in vivo studies, such as rat urine volume measurements researchgate.net. While this compound itself is known to be a vasopressin V2-receptor agonist with specific IC50 values for V2 and V1a receptors and stimulates cAMP formation medchemexpress.com, the biological activity of its metabolites can vary. Research findings indicated that some of the metabolites showed no significant activity in the biological assays conducted researchgate.net. PubChem BioAssay AID 301768, linked to the primary research, reports on the displacement of [3H]oxytocin from the human oxytocin (B344502) receptor by compounds including this compound and its metabolites, flagging compounds with activity below a certain threshold nih.gov.

While specific quantitative activity data for each metabolite (4a, 5a, 6a, etc.) were not detailed in the provided information snippets, the research confirms that their biological activity profiles were investigated to understand their potential pharmacological relevance nih.govresearchgate.netresearchgate.net.

Advanced Drug Discovery and Development Methodologies Applied to Way 151932

Compound Identification Strategies

The identification of potential drug candidates often begins with strategies designed to find molecules that interact with a specific biological target. For compounds like WAY-151932, identified as a vasopressin V₂-receptor agonist, this process would typically involve methods capable of screening large numbers of compounds for desired activity. medchemexpress.com

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a widely used approach in early drug discovery to rapidly test a large library of chemical compounds for biological activity against a specific target. This method involves automated systems to handle and analyze thousands, or even millions, of compounds, significantly accelerating the initial hit identification phase. While specific HTS data for the identification of this compound were not detailed in the search results, HTS is a standard strategy that could have been employed to find initial compounds exhibiting agonist activity at the vasopressin V₂ receptor.

Structure-Based Drug Design Principles

Structure-Based Drug Design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target, such as a protein receptor, to guide the design and optimization of potential drug molecules. longdom.orgwikipedia.orggardp.orgnih.govdrugdiscoverynews.com The principle behind SBDD is the concept of lock-and-key binding, where a drug molecule is designed to fit into a specific binding site on the target protein and modulate its activity. longdom.org Techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy are used to obtain the target protein's structure. longdom.orgnih.govdrugdiscoverynews.com Computational methods, such as molecular docking, are then employed to predict how small molecules might bind to the target site and to assess the strength and nature of these interactions. longdom.orggardp.orgnih.gov Structure-activity relationship (SAR) analysis, which involves modifying a molecule's chemical structure and testing its activity, is crucial in SBDD to identify key features for binding and improve potency and selectivity. longdom.orggardp.orgnih.govpelagobio.combiosolveit.de While the search results indicate that this compound is a vasopressin V₂-receptor agonist, specific details about the application of SBDD principles during its initial identification were not explicitly found. However, given its defined target, SBDD could have played a role in subsequent optimization efforts.

Preclinical Candidate Nomination Process

The preclinical candidate nomination process is a critical milestone in drug discovery, where the most promising lead compound is selected for comprehensive preclinical testing before potentially moving to human clinical trials. ppd.cominsilico.commckinsey.comnih.govcriver.com This selection is based on a thorough evaluation of the compound's accumulated data from the discovery and lead optimization phases, including its potency, selectivity, preliminary pharmacokinetic profile, and initial safety assessments. ppd.comcriver.com The nominated preclinical candidate is expected to meet specific criteria outlined in a Target Product Profile (TPP). criver.com The decision to nominate a candidate signifies sufficient confidence in its potential to warrant the significant investment and resources required for preclinical development and subsequent IND-enabling studies. insilico.commckinsey.comnih.gov

Preclinical Development Program Components

Following nomination, a preclinical candidate like this compound enters the preclinical development program. This comprehensive stage involves a battery of studies designed to further evaluate the compound's pharmacological activity, pharmacokinetics, and potential toxicity in animal models before submission of an Investigational New Drug (IND) application to regulatory authorities like the FDA. oncodesign-services.comppd.comnih.govcriver.comamericanpharmaceuticalreview.comgardp.orgwuxiapptec.com Key components of a preclinical development program typically include manufacturing of the drug substance, formulation development, analytical and bioanalytical method development and validation, metabolism and pharmacokinetics studies, safety and toxicology assessments, and safety pharmacology studies. ppd.comcriver.comamericanpharmaceuticalreview.comwuxiapptec.com The goal is to gather sufficient data to support the rationale for testing the drug in humans and to identify potential risks. nih.govamericanpharmaceuticalreview.comgardp.org

Analytical and Bioanalytical Method Development and Validation

A crucial component of the preclinical development program is the development and validation of analytical and bioanalytical methods. ppd.comamericanpharmaceuticalreview.comemerypharma.comlabmanager.comglobalresearchonline.netslideshare.netupm-inc.comnih.govamazon.comeuropa.euresearchgate.net Analytical methods are developed to ensure the identity, purity, potency, and stability of the drug substance and drug product. emerypharma.comlabmanager.comupm-inc.comresearchgate.net Bioanalytical methods, on the other hand, are essential for quantifying the drug and its metabolites in biological matrices (such as plasma, urine, or tissues) from preclinical studies. globalresearchonline.netnih.govamazon.com

Method development involves optimizing procedures and conditions for extracting and detecting the analyte, considering factors like the physicochemical properties of the drug. globalresearchonline.netslideshare.netfda.gov Common techniques used in bioanalysis include HPLC and LC-MS/MS, with LC-MS/MS offering higher sensitivity and selectivity. globalresearchonline.netamazon.com

Method validation is a formal process that demonstrates the suitability of an analytical or bioanalytical method for its intended purpose. emerypharma.comlabmanager.comglobalresearchonline.netslideshare.netupm-inc.comeuropa.euresearchgate.netfda.gov This involves evaluating key performance characteristics to ensure the method is accurate, precise, selective, sensitive, reproducible, and robust. emerypharma.comlabmanager.comglobalresearchonline.netslideshare.netupm-inc.comeuropa.eufda.gov Parameters assessed during validation typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness. emerypharma.comlabmanager.comslideshare.netupm-inc.comeuropa.eu Regulatory guidelines, such as those from the FDA and ICH, provide detailed requirements for method validation. labmanager.comslideshare.netupm-inc.comeuropa.eufda.gov

While specific details regarding the analytical and bioanalytical methods developed and validated for this compound were not found, these processes are fundamental to generating reliable data on the compound's pharmacokinetics and supporting preclinical studies.

Table: this compound Binding Data

ReceptorAssay TypeIC₅₀ (nM)EC₅₀ (nM)
Human V₂Binding80.3-
Human V₂cAMP formation-0.74 ± 0.07
Human V₁aBinding778-

Table: this compound Effect on Urine in Rats

ParameterEffectED₅₀ (mg/kg)Vehicle
Urine VolumeDecrease0.142.5% starch in water
Urine OsmolalityIncrease-2.5% starch in water
Electrolyte Excretion ProfileUnaltered-2.5% starch in water

Pharmacokinetic Profiling

Pharmacokinetic (PK) profiling is essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate medchemexpress.comfda.govplos.orgksumsc.com. These studies provide crucial information regarding the time course of a drug within an organism and are vital for predicting its behavior in humans and informing subsequent clinical trial design ksumsc.commdpi.comdrughunter.com.

Research indicates that pharmacokinetic profiling studies have been conducted for this compound in rats medchemexpress.comnottingham.ac.uk. Investigations into the metabolism of this compound have shown that the compound undergoes extensive biotransformation in preclinical species, specifically rats, dogs, and humans researchgate.net. The primary metabolic pathways identified involve oxidative modifications, particularly on the pyrrole (B145914) and diazepine (B8756704) rings present in the structure of this compound researchgate.net. In vitro studies utilizing liver microsomes from these species have been employed to characterize the metabolic fate of this compound and identify specific metabolites formed researchgate.net. While detailed quantitative pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), and half-life were not available in the consulted literature, the execution of these foundational pharmacokinetic studies in rats has been confirmed medchemexpress.comnottingham.ac.uk. Furthermore, biological data, including in vivo rat urine volume results, have been reported in the context of studies investigating this compound and its metabolites researchgate.net.

Emerging Research Directions and Therapeutic Implications

Harnessing G-Protein Biased Agonism for Enhanced Therapeutic Profiles

G protein-coupled receptors (GPCRs) are a significant class of therapeutic targets. nih.govnih.gov Traditionally, GPCR activation was viewed as a binary process where agonist binding induced a single active conformation leading to downstream signaling. nih.gov However, the concept of biased agonism has emerged, proposing that different ligands can selectively activate specific downstream signaling pathways mediated by the same GPCR. nih.govnih.gov This differential activation, or "biased signaling," can lead to distinct functional outcomes. nih.gov

WAY-151932 is classified as a vasopressin V₂-receptor agonist, and vasopressin receptors are a subtype of GPCRs. medchemexpress.comnih.gov Biased agonism offers the potential to develop novel ligands with improved therapeutic profiles and reduced side effects by selectively targeting beneficial signaling pathways while avoiding those associated with adverse effects. nih.govnih.gov While the precise molecular mechanisms underlying biased signaling are still being elucidated, research in this area is actively exploring how to identify and quantify ligand bias for specific pathways. nih.gov The application of biased agonism principles to vasopressin V₂ receptor ligands like this compound could potentially lead to therapies that optimize the desired effects, such as water reabsorption, while minimizing off-target or undesirable signaling events.

Potential for Mutant Protein Chemical Rescue in Receptor Dysfunctions

Mutations in GPCRs can lead to various diseases, often by causing receptor misfolding and subsequent retention and degradation within the endoplasmic reticulum. mdpi.com Pharmacological chaperones (PCs) are small molecules capable of entering cells and binding to misfolded mutant proteins, assisting their proper folding and trafficking to the cell membrane, thereby "rescuing" their function. mdpi.complos.org This process is referred to as chemical rescue. nih.govgenestogenomes.org

Studies on vasopressin 2 receptor (V2R) mutants, which are associated with nephrogenic diabetes insipidus, have demonstrated the potential of pharmacological chaperones. plos.orgdergipark.org.tr For instance, a rescued mutant (L83Q) of the V2R showed a strong bias for Gs coupling, unlike the wild-type V2 receptor which couples to both Gs and Gq/11. plos.org This suggests that rescued receptor mutants can exhibit functional characteristics that differ from the wild-type receptor. plos.org While this compound is an agonist and not typically described as a pharmacological chaperone, the principle of chemical rescue is relevant to the therapeutic landscape of receptor dysfunctions. Research into small molecules that can modulate receptor folding and trafficking, including agonists that might act as efficacy-enhancing ligands for partially functional mutants, represents a potential avenue for addressing diseases caused by misfolded receptors. mdpi.com The effectiveness of chemical chaperones can vary depending on both the specific chemical compound used and the type of mutation. dergipark.org.tr

Future Avenues in Urinary Volume Regulation Disorders Research

This compound has demonstrated in vivo activity in reducing urine volume and increasing osmolality in rats, indicating its potential relevance to disorders of urinary volume regulation. medchemexpress.com These disorders encompass conditions characterized by imbalances in water and electrolyte excretion, leading to issues like excessive urine production (polyuria) or impaired water reabsorption.

Future research involving this compound and similar vasopressin V₂ receptor agonists could explore their therapeutic potential in conditions such as certain forms of diabetes insipidus or other polyuric states where enhancing renal water reabsorption is desired. Understanding the specific binding characteristics and downstream signaling pathways activated by this compound, particularly in the context of biased agonism, could lead to the development of more targeted therapies. Further studies are needed to fully elucidate the pharmacological profile of this compound and its potential clinical applications in managing urinary volume regulation disorders.

Q & A

What is the mechanism of action of WAY-151932, and how does its receptor selectivity impact experimental design?

Basic Research Question
this compound is a vasopressin V2 receptor agonist with IC50 values of 80.3 nM (V2 binding) and 778 nM (V1a binding), indicating higher selectivity for V2 receptors . Researchers must account for this selectivity when designing experiments to isolate V2-mediated effects (e.g., renal water reabsorption) from V1a-mediated pathways (e.g., vasoconstriction). Methodologically, use competitive radioligand binding assays with V2/V1a-specific ligands (e.g., tritiated vasopressin analogs) to validate receptor engagement .

What cell-based or in vitro models are most appropriate for studying this compound’s functional responses?

Basic Research Question
Primary kidney tubular cells or transfected HEK293 cells expressing human V2 receptors are ideal for studying cAMP accumulation, a downstream marker of V2 activation . Include dose-response curves (1 nM–10 µM) to assess efficacy and potency. For reproducibility, standardize protocols for cell passage number, serum starvation, and cAMP measurement (e.g., ELISA or BRET-based sensors) .

How can researchers resolve contradictions in binding affinity data between this compound and other V2 agonists?

Advanced Research Question
Discrepancies in binding data may arise from assay conditions (e.g., buffer composition, temperature) or receptor conformational states. To address this:

  • Perform orthogonal assays (e.g., functional cAMP vs. radioligand binding) to confirm activity .
  • Use molecular dynamics simulations to model ligand-receptor interactions, focusing on residues critical for V2 selectivity (e.g., Tyr205, Arg113) .
  • Compare results with structurally distinct agonists (e.g., desmopressin) to identify assay-specific biases .

What in vivo models are optimal for evaluating this compound’s pharmacokinetic and pharmacodynamic properties?

Advanced Research Question
Rodent models with induced diabetes insipidus (e.g., Brattleboro rats) are gold standards for assessing V2 agonist efficacy in restoring urinary concentration . Key considerations:

  • Administer this compound via subcutaneous injection to mimic chronic dosing.
  • Measure urine osmolality and aquaporin-2 excretion over 24-hour periods.
  • Use microdialysis to monitor plasma drug levels and correlate with renal effects .

How can structural-activity relationship (SAR) studies improve this compound’s specificity?

Advanced Research Question
SAR analysis should focus on modifying this compound’s benzodiazepine core to reduce V1a off-target effects. Strategies include:

  • Synthesizing analogs with substitutions at the C3 position to sterically hinder V1a binding.
  • Screening analogs using high-throughput V2/V1a binding assays and molecular docking .
  • Validate top candidates in ex vivo renal tubule preparations to confirm enhanced selectivity .

What methods validate the translational relevance of in vitro findings for this compound?

Basic Research Question
Bridge in vitro and in vivo data by:

  • Conducting tissue-specific transcriptomics (e.g., RNA-seq of kidney cortex) to identify V2-regulated genes.
  • Comparing in vitro EC50 values with in vivo ED50 (effective dose) in animal models .
  • Use ex vivo organoids or precision-cut kidney slices to model human renal responses .

How does this compound’s efficacy compare to endogenous vasopressin in pathophysiological contexts?

Advanced Research Question
In disease models (e.g., nephrogenic diabetes insipidus), this compound may exhibit reduced efficacy due to receptor desensitization. To compare:

  • Co-administer this compound and vasopressin in V2-overexpressing cell lines.
  • Measure β-arrestin recruitment via bioluminescence resonance energy transfer (BRET) to assess biased signaling .
  • Analyze receptor internalization rates using confocal microscopy with fluorescently tagged V2 receptors .

What strategies mitigate off-target effects of this compound in complex biological systems?

Advanced Research Question
Off-target effects (e.g., V1a activation at high doses) can be minimized by:

  • Conducting counter-screens against GPCR panels (e.g., Eurofins’ SafetyScreen44) .
  • Employing CRISPR-Cas9 to knockout V1a receptors in experimental models.
  • Use computational pharmacology tools (e.g., SwissTargetPrediction) to identify potential interactions .

How should researchers quantify functional responses to this compound in heterologous expression systems?

Basic Research Question
In transfected cells, measure:

  • cAMP production : Use homogeneous time-resolved fluorescence (HTRF) assays.
  • Calcium mobilization : Employ FLIPR assays for V1a cross-reactivity checks.
  • Normalize data to cell surface receptor expression (e.g., flow cytometry with anti-V2 antibodies) .

What analytical frameworks address conflicting data on this compound’s signaling pathway cross-talk?

Advanced Research Question
To disentangle cross-talk (e.g., V2-PKA vs. MAPK pathways):

  • Apply pathway-specific inhibitors (e.g., H89 for PKA, U0126 for MEK).
  • Use phosphoproteomics to map phosphorylation events downstream of V2 activation .
  • Perform multivariate analysis to identify covariance patterns between signaling nodes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WAY-151932
Reactant of Route 2
Reactant of Route 2
WAY-151932

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.